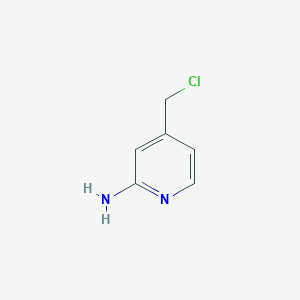

4-(Chloromethyl)pyridin-2-amine

Descripción general

Descripción

“4-(Chloromethyl)pyridin-2-amine” is a chloroaminoheterocyclic compound . It is a colorless liquid and is a common bidentate ligand . Its molecular formula is C6H8Cl2N2 .

Synthesis Analysis

The synthesis of pyridines, including “4-(Chloromethyl)pyridin-2-amine”, involves several steps. These include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Other methods involve the use of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis

The molecular weight of “4-(Chloromethyl)pyridin-2-amine” is 142.586 . The compound has a molecular formula of C6H7ClN2 . The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyridines, including “4-(Chloromethyl)pyridin-2-amine”, undergo various chemical reactions. These include cross-coupling reactions with aryl bromides and aluminum reagents . Other reactions involve the use of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .Physical And Chemical Properties Analysis

“4-(Chloromethyl)pyridin-2-amine” has a density of 1.3±0.1 g/cm3 and a boiling point of 294.6±25.0 °C at 760 mmHg . The compound is also known to be a colorless liquid .Aplicaciones Científicas De Investigación

Proteomics Research

4-(Chloromethyl)pyridin-2-amine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound serves as a building block in synthesizing peptides and proteins for research purposes, aiding in the understanding of protein interactions and functions.

Synthesis of Pyrimidine Derivatives

This compound is instrumental in the synthesis of pyrimidine derivatives . Pyrimidines are crucial for their anti-inflammatory properties, and the chloromethyl group on the pyridine ring enhances the inhibitory activities against vital inflammatory mediators, such as inducible nitric oxide synthase and tumor necrosis factor-α .

Development of Anti-Inflammatory Agents

The structure-activity relationship (SAR) studies of pyrimidines indicate that substituents like 4-(Chloromethyl)pyridin-2-amine can significantly improve the anti-inflammatory effects of these compounds . Researchers can use this to develop new anti-inflammatory agents with enhanced activities and reduced toxicity.

Agrochemical Applications

In the agrochemical industry, pyridine derivatives, including 4-(Chloromethyl)pyridin-2-amine , are key structural motifs in active ingredients used for crop protection . These compounds help in creating pesticides that are more effective and environmentally friendly.

Pharmaceutical Ingredient Synthesis

The pharmaceutical industry benefits from the unique physicochemical properties of pyridine derivatives4-(Chloromethyl)pyridin-2-amine can be used to synthesize active pharmaceutical ingredients, contributing to the development of new drugs .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, this compound also finds use in veterinary medicine. It helps in creating medications that can treat various animal health issues, ensuring better health and productivity of livestock .

Research on Biological Activities

The compound’s role in the synthesis of various biologically active molecules makes it valuable for research into the biological activities of these molecules. This includes studying their potential as therapeutic agents or as tools for understanding biological processes .

Advanced Material Synthesis

Lastly, 4-(Chloromethyl)pyridin-2-amine is used in the synthesis of advanced materials. Its incorporation into new materials can lead to the development of products with improved properties, such as increased strength, durability, or specific functionalities .

Mecanismo De Acción

Target of Action

4-(Chloromethyl)pyridin-2-amine is a synthetic compound that has been found to have potential anti-inflammatory and anti-infective activities . The primary targets of this compound are believed to be certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response, and their inhibition can help reduce inflammation and combat infection.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the production of inflammatory mediators, thereby reducing inflammation and potentially combating infection . .

Biochemical Pathways

The biochemical pathways affected by 4-(Chloromethyl)pyridin-2-amine are those involved in the production and activity of the inflammatory mediators mentioned above . By inhibiting these pathways, the compound can reduce inflammation and potentially combat infection. The downstream effects of this inhibition include a decrease in the symptoms of inflammation and a potential improvement in the body’s ability to fight off infection.

Result of Action

The result of the action of 4-(Chloromethyl)pyridin-2-amine is a reduction in inflammation and a potential improvement in the body’s ability to fight off infection . This is achieved through the inhibition of certain vital inflammatory mediators, which leads to a decrease in the production of these mediators and a reduction in inflammation .

Safety and Hazards

The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and can cause skin and eye irritation . It is also harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Direcciones Futuras

Research on similar compounds such as 2-aminopyrimidines has shown potential in the development of new antimicrobial agents . These compounds have shown moderate inhibitory activities against both Gram-positive and -negative bacteria compared with reference drugs . Therefore, “4-(Chloromethyl)pyridin-2-amine” and similar compounds may have potential applications in the development of new antimicrobial drugs.

Propiedades

IUPAC Name |

4-(chloromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-4-5-1-2-9-6(8)3-5/h1-3H,4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWQVXDAUNCCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668236 | |

| Record name | 4-(Chloromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)pyridin-2-amine | |

CAS RN |

872706-97-3 | |

| Record name | 4-(Chloromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)

![(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1390114.png)

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/structure/B1390115.png)

![5-Piperidin-3-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390116.png)

![N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1390117.png)

![(1R,4R)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1390133.png)